

# "3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde"

## CAS number and supplier information

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### Compound of Interest

Compound Name: 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1349063

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## Technical Guide: 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical identity, supplier information, a detailed synthetic protocol, and an overview of the potential biological significance of this class of molecules.

## Core Compound Information

Chemical Name: **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**

CAS Number: 26033-25-0[[1](#)][[2](#)]

Molecular Formula: C<sub>10</sub>H<sub>7</sub>N<sub>3</sub>O<sub>3</sub>

Molecular Weight: 217.18 g/mol

## Chemical Structure

A pyrazole ring is substituted at the 3-position with a 3-nitrophenyl group and at the 4-position with a carbaldehyde (formyl) group.

## Supplier and Technical Data

The following table summarizes publicly available data and lists known suppliers for research-grade **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**. Purity and availability should be confirmed with the respective suppliers.

Supplier	Location	Notes
Fisher Scientific (via eMolecules)	Global	Available in research quantities (e.g., 1g). <a href="#">[1]</a>
Vulcanchem	USA	Lists the compound for research use only. <a href="#">[3]</a>
ChemicalBook	Global	Platform listing multiple suppliers, including Shanghai T&W Pharmaceutical Co., Ltd., Shanghai Sheepchem Co., Ltd., and others. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molbase	Global	Lists Shanghai Bi De Pharmaceutical Technology Co., Ltd. as a supplier. <a href="#">[6]</a>
abcr GmbH	Germany	Listed in their chemical catalog.

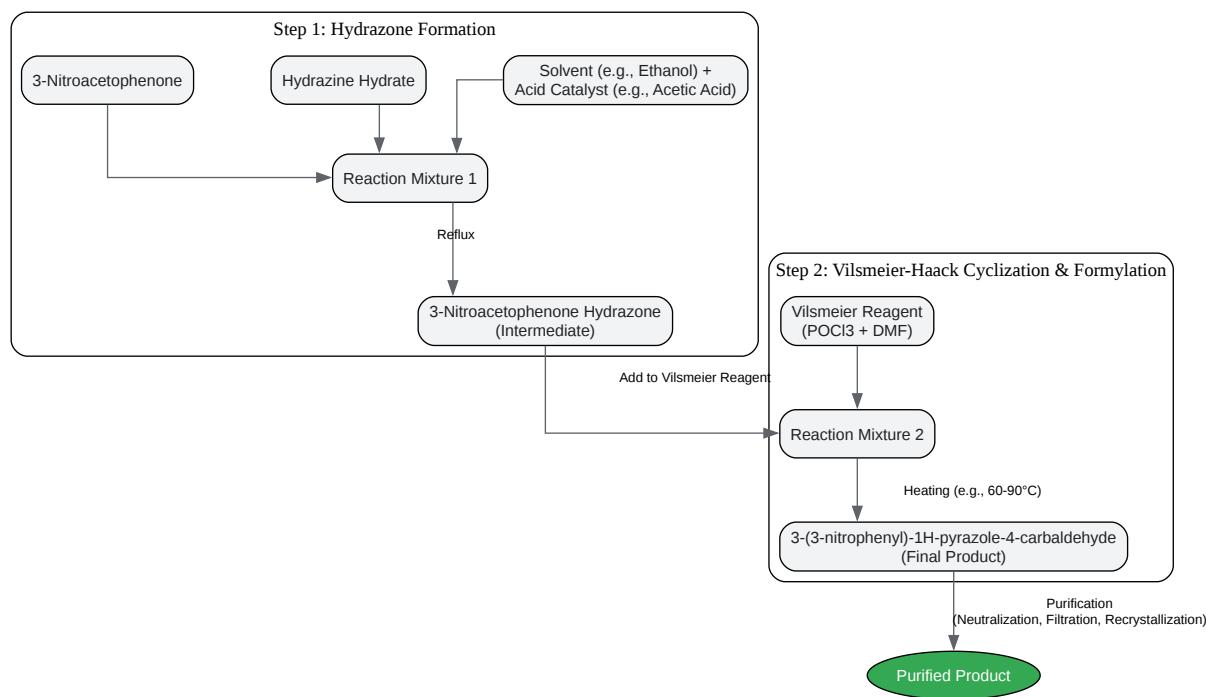
This list is not exhaustive and represents a snapshot of publicly available information. Researchers should conduct their own due diligence before procurement.

## Synthesis and Experimental Protocols

The synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This reaction involves the formylation of an active hydrogen substrate, in this case, a hydrazone precursor, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).

## General Synthetic Workflow: Vilsmeier-Haack Reaction

The logical workflow for the synthesis is depicted below. It involves two primary stages: the formation of a hydrazone from 3-nitroacetophenone and hydrazine, followed by the cyclization and formylation to yield the target pyrazole.



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Caption: Synthetic workflow for **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**.

## Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on established methods for synthesizing pyrazole-4-carbaldehydes.<sup>[3][8][12]</sup> Researchers should adapt and optimize the conditions for their specific laboratory setup and scale.

### Materials:

- 3-Nitroacetophenone
- Hydrazine hydrate
- Ethanol or Methanol
- Glacial acetic acid
- Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Crushed ice
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or other suitable base for neutralization
- Solvents for recrystallization (e.g., ethanol, methanol)

### Procedure:

- Step 1: Synthesis of 3-Nitroacetophenone Hydrazone (Intermediate)
  - In a round-bottom flask, dissolve 3-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol.
  - Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.
  - Add a few drops of glacial acetic acid to catalyze the reaction.

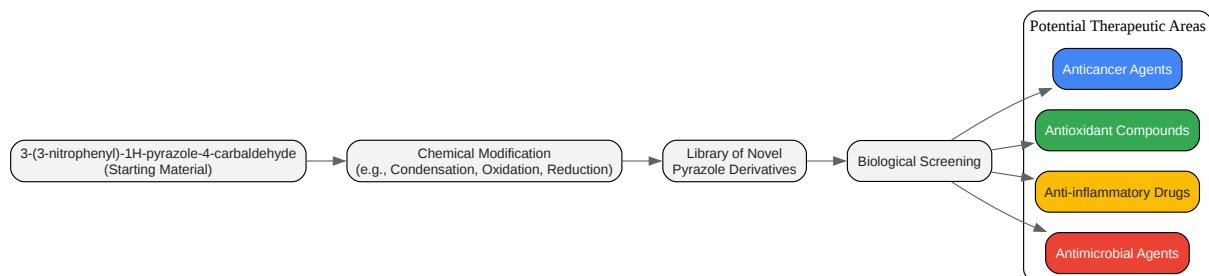
- Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The resulting hydrazone intermediate may precipitate.
- Collect the precipitate by filtration, wash with cold solvent, and dry. This intermediate can be used in the next step, often without further purification.

- Step 2: Synthesis of **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**
  - Preparation of the Vilsmeier Reagent: In a separate flask equipped with a dropping funnel and stirrer, cool anhydrous DMF (e.g., 10 mL) in an ice bath to 0°C. Add phosphorus oxychloride ( $\text{POCl}_3$ , ~3 equivalents) dropwise while maintaining the low temperature. Stir until the viscous, white Vilsmeier reagent is formed.
  - Cyclization and Formylation: Add the 3-nitroacetophenone hydrazone (1 equivalent) from Step 1 to the pre-formed Vilsmeier reagent in small portions.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60–90 °C for 4-8 hours.[3][8] Monitor the reaction by TLC.
  - Work-up and Purification: Once the reaction is complete, carefully pour the mixture onto a generous amount of crushed ice with vigorous stirring.
  - Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until effervescence ceases and the pH is neutral to slightly basic.
  - The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
  - Wash the solid thoroughly with water to remove any inorganic salts.
  - Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde**.

## Potential Biological and Research Applications

While specific biological activities for **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde** are not extensively documented in publicly accessible literature, the pyrazole-4-carbaldehyde scaffold is a well-established pharmacophore with a broad range of reported biological activities. This suggests that the title compound is a valuable intermediate for the synthesis of novel therapeutic agents.

The logical relationship for its application in drug discovery is outlined below.



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Caption: Drug discovery potential of the target compound.

Reported activities for related pyrazole derivatives include:

- **Antimicrobial Activity:** Many pyrazole derivatives have demonstrated significant activity against various bacterial and fungal strains.[13][14][15] The aldehyde functional group can be readily converted into Schiff bases or other heterocyclic systems to generate libraries of compounds for antimicrobial screening.
- **Anti-inflammatory and Analgesic Activity:** The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[3] Synthesized

derivatives have shown potent anti-inflammatory and analgesic effects in preclinical studies.

[10]

- **Antioxidant Properties:** Certain substituted pyrazoles have been identified as effective antioxidants, capable of scavenging free radicals.[3][13]
- **Anticancer Activity:** The introduction of a pyrazole nucleus into certain molecular scaffolds has been shown to increase in vitro cytotoxic activity against various human cancer cell lines.[16]

Given these precedents, **3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde** serves as a critical building block for synthesizing novel compounds for evaluation in these and other therapeutic areas. The reactive aldehyde group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

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